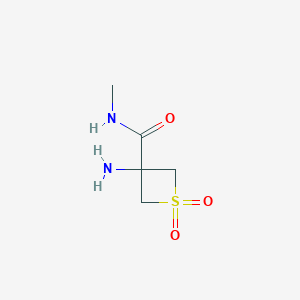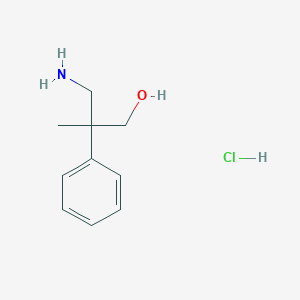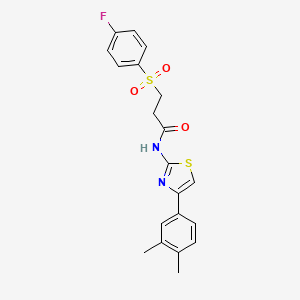![molecular formula C8H8N2O B2547807 Imidazo[1,5-a]pyridin-8-ylméthanol CAS No. 153936-24-4](/img/structure/B2547807.png)
Imidazo[1,5-a]pyridin-8-ylméthanol
Vue d'ensemble
Description
Imidazo[1,5-a]pyridin-8-ylmethanol is a heterocyclic compound with the molecular formula C8H8N2O. It is a derivative of imidazo[1,5-a]pyridine, a structure known for its wide range of applications in medicinal chemistry and material science due to its unique chemical properties .
Applications De Recherche Scientifique
Imidazo[1,5-a]pyridin-8-ylmethanol has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
Target of Action
Imidazo[1,5-a]pyridin-8-ylmethanol is a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Mode of Action
It is suggested that imidazo[1,5-a]pyridin-3-ylidene ligands have strong π-accepting character , which might influence its interaction with targets.
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Pharmacokinetics
It is known that the compound has a molecular weight of 14816 , which might influence its bioavailability.
Result of Action
Imidazo[1,5-a]pyridine derivatives have been a subject of intense research for their potential anticancer properties .
Action Environment
It is known that the compound is stable at room temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridin-8-ylmethanol typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with glyoxal under acidic conditions, followed by reduction with sodium borohydride to yield the desired product .
Industrial Production Methods: Industrial production methods for imidazo[1,5-a]pyridin-8-ylmethanol are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Imidazo[1,5-a]pyridin-8-ylmethanol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form imidazo[1,5-a]pyridine-8-carboxaldehyde.
Reduction: Reduction reactions can yield imidazo[1,5-a]pyridin-8-ylmethanol derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products: The major products formed from these reactions include various functionalized imidazo[1,5-a]pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Known for its use in pharmaceuticals, particularly as anxiolytics and sedatives.
Imidazo[4,5-b]pyridine: Utilized in the synthesis of various bioactive molecules.
Imidazo[1,2-b]pyridazine: Studied for its potential anti-cancer properties.
Uniqueness: Imidazo[1,5-a]pyridin-8-ylmethanol stands out due to its unique combination of chemical stability, reactivity, and biological activity.
Propriétés
IUPAC Name |
imidazo[1,5-a]pyridin-8-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-2-1-3-10-6-9-4-8(7)10/h1-4,6,11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMLFIQEXXHNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C(=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B2547725.png)

![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2547732.png)
![4-[(1E)-[(4-acetamidophenyl)imino]methyl]-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B2547734.png)

![1-(2-Chloro-5-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2547737.png)


![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2547740.png)


![tert-butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate](/img/structure/B2547743.png)
![3-(benzenesulfonyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2547746.png)

